molecular formula C21H16FN3O3S B3407822 Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-31-7

Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B3407822
CAS No.: 852134-31-7
M. Wt: 409.4 g/mol
InChI Key: XSNJQSMFJNCHNG-UHFFFAOYSA-N
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Description

Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate is a synthetic small molecule characterized by an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The carboxylic acid moiety at position 2 is linked via an amide bond to a methyl benzoate group, forming a hybrid structure (Fig. 1). This compound is of interest due to its structural similarity to bioactive molecules targeting acetylcholinesterase (AChE) and other enzymes . Its synthesis involves amidation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid (CAS 951908-85-3) with methyl 2-aminobenzoate, followed by purification .

Properties

IUPAC Name

methyl 2-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-12-18(19(26)23-16-6-4-3-5-15(16)20(27)28-2)29-21-24-17(11-25(12)21)13-7-9-14(22)10-8-13/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNJQSMFJNCHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Structure and Synthesis

The compound features a complex structure characterized by an imidazo-thiazole core and a benzoate moiety. The synthesis typically involves multi-step reactions that may include the formation of thiazole derivatives followed by acylation processes. For instance, derivatives of thiazole have been synthesized through reactions involving thiosemicarbazides and chloroacetone under various conditions, yielding compounds with significant biological activity .

Antiproliferative Effects

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. In a study assessing multiple thiazole derivatives, compounds similar to this one demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines . The most potent derivatives showed comparable efficacy to established cancer treatments like erlotinib.

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Targeted Cancer Cell Lines
Compound A37A549 (lung), MCF-7 (breast)
Compound B54HeLa (cervical), PC-3 (prostate)
Erlotinib33A549

The mechanisms underlying the biological activity of this compound are primarily linked to its ability to inhibit key signaling pathways involved in cancer proliferation. Specifically, it has been shown to inhibit EGFR and BRAF V600E mutations, which are crucial in various cancers. Docking studies revealed strong binding affinities for these targets, suggesting that the compound interferes with their activity .

Case Studies

Several studies have highlighted the effectiveness of thiazole-based compounds in targeting cancer cells. For example, one study reported that derivatives with similar structural motifs effectively inhibited cell proliferation and induced apoptosis in melanoma and prostate cancer cell lines . The IC50 values ranged from 0.4 to 2.2 µM for various derivatives tested against these cell lines.

Case Study Example:
A recent investigation into a series of imidazo-thiazole derivatives demonstrated significant antitumor activity with minimal cytotoxicity towards normal cells. The most active compound in this series displayed an IC50 value of 2.32 µM against Mycobacterium tuberculosis while showing no acute toxicity toward lung fibroblast cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Halogen-Substituted Phenyl Analogs
  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole ():

    • Replaces the 4-fluorophenyl group with 4-chlorophenyl.
    • Exhibits π-π stacking interactions in crystallography, enhancing stability .
    • The chloro substituent increases lipophilicity (Cl vs. F) but may reduce metabolic stability due to stronger electron-withdrawing effects .
  • Ethyl 2-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-amido]benzoate (G677-0112, ):

    • Differs in ester group (ethyl vs. methyl benzoate).
    • Molecular formula: C₂₂H₁₈FN₃O₃S (MW: 423.46 g/mol).
    • The ethyl ester may alter solubility and bioavailability compared to the methyl derivative .
Modifications in the Amide Side Chain
  • N-[2-(2-Methoxyphenyl)ethyl]-3-methylimidazo[2,1-b]thiazole-2-carboxamide (G677-0136, ): Replaces the benzoate group with a methoxyphenylethyl amide. Molecular formula: C₂₂H₂₀FN₃O₂S (MW: 409.48 g/mol).
Hydrazide and Thioamide Derivatives
  • 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide (Compound 3, ):
    • Features an acetohydrazide side chain instead of benzoate.
    • Serves as a precursor for thioamide derivatives (e.g., 4a–4f) with AChE inhibitory activity (IC₅₀: 0.8–12.4 µM) .

Key SAR Insights :

  • Halogen Effects : Fluorine at the phenyl ring (target compound) balances lipophilicity and electronic effects, enhancing membrane permeability compared to chlorine .
  • Ester vs. Amide : Benzoate esters (target, G677-0112) improve metabolic stability over hydrazides (Compound 3) but may reduce solubility .
  • Thioamide Derivatives : Introduction of thioamide groups (e.g., 4d) significantly boosts AChE inhibition, suggesting the importance of hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

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